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Compound of Interest

Compound Name: Algestone acetophenide

CAS No.: 1179-87-9

Cat. No.: B072495 Get Quote

Executive Summary
Algestone Acetophenide (CAS: 24356-94-3) is a synthetic progestin derived from 16

,17

-dihydroxyprogesterone.[1] It is widely utilized in contraceptive research (often in combination
with estradiol enanthate) and veterinary endocrinology. As a reference standard, its lipophilicity
and specific UV absorption characteristics require precise handling to ensure assay validity.
This guide provides a self-validating framework for its use in HPLC-UV and LC-MS/MS
workflows, ensuring compliance with rigorous scientific standards.

Physicochemical Profile & Handling
Accurate quantification begins with understanding the analyte's physical behavior. Algestone
acetophenide is a steroid acetal; its stability is generally high, but it is susceptible to hydrolysis

under strong acidic conditions.
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Property Specification Experimental Implication

Molecular Formula

ngcontent-ng-c1352109670=""

_nghost-ng-c1270319359=""

class="inline ng-star-inserted">

Precursor ion prediction for MS

(

)

Molecular Weight 448.60 g/mol
Calculation of molarity for

stock solutions.

Solubility

Soluble in chloroform, acetone,

ethanol. Sparingly soluble in

vegetable oils. Insoluble in

water.

Critical: Do not use 100%

aqueous diluents. Use MeOH

or ACN for stock prep.[2]

Melting Point 150–151 °C

Purity indicator; sharp melting

range confirms crystalline

integrity.

~240–242 nm (in MeOH)

Target wavelength for UV

detection (conjugated enone

system).

Storage 2–8°C, Protected from light
Prevent photo-oxidation and

thermal degradation.

Handling Protocol:

Equilibration: Allow the reference standard vial to reach room temperature before opening to

prevent moisture condensation, which alters weighing accuracy.

Weighing: Use an analytical balance with

0.01 mg precision. Weigh directly into a volumetric flask or a tare-tared weighing boat
washed into the flask.

Solvent Choice: Dissolve primary stock in Methanol (HPLC Grade). Avoid Acetonitrile for

long-term stock storage if possible, as it can polymerize or evaporate more readily through

certain seals.
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Analytical Method Development
A. HPLC-UV Protocol (Purity & Potency)
This method is the "Gold Standard" for routine purity checks and formulation analysis.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.

Mobile Phase: Isocratic elution is often sufficient due to the neutral nature of the molecule.

Solvent A: Water (0.1% Formic Acid or Ammonium Acetate to buffer silanols).

Solvent B: Acetonitrile or Methanol.[3][2]

Ratio: Start with 80% B / 20% A. (Algestone is highly lipophilic; high organic content is

needed to elute it within a reasonable time, typically 5-8 mins).

Flow Rate: 1.0 mL/min.

Detection: UV at 240 nm.

Temperature: 25°C or 30°C (Controlled).

B. LC-MS/MS Protocol (Biological Matrices)
For pharmacokinetic (PK) studies or residue analysis in plasma/wastewater, LC-MS/MS is

required.

Method Optimization Strategy (Self-Validating): Since specific transitions can vary by

instrument voltage settings, follow this optimization logic:

Q1 Scan: Infuse 1 µg/mL standard. Confirm

at m/z 449.2.

Product Ion Scan: Fragment m/z 449.2 with varying Collision Energies (CE: 10–40 eV).

Transition Selection:

Quantifier: Look for the most intense stable fragment. Common steroid losses include
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(m/z 431) or cleavage of the acetophenide group.

Qualifier: Select the second most intense peak for identity confirmation.

Recommended LC-MS Conditions:

Ion Source: ESI Positive Mode (Progestins protonate well on the 3-keto-4-ene system).

Mobile Phase:

A: 0.1% Formic Acid in Water.[4][5]

B: 0.1% Formic Acid in Acetonitrile.[3][2][6]

Gradient: 50% B to 95% B over 5 minutes.

Experimental Workflows & Diagrams
Diagram 1: Analytical Workflow for Biological Samples
This workflow illustrates the critical path from sample collection to data generation,

emphasizing the "Clean-up" step to remove phospholipids which suppress MS signals.
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Caption: Standardized workflow for extracting and quantifying Algestone Acetophenide from

plasma.

Protocol: Standard Stock Solution Preparation
Objective: Create a verifiable 1.0 mg/mL Master Stock.

Calculate: Target mass = 10.00 mg.

Weigh: Transfer 10.00 mg
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0.1 mg of Algestone Acetophenide Reference Standard into a 10 mL Class A volumetric
flask.

Dissolve: Add ~8 mL of Methanol. Sonicate for 2 minutes. Ensure no crystals remain on the

neck.

Dilute: Dilute to volume with Methanol. Stopper and invert 10 times.

Verify: Check absorbance at 240 nm. Using Beer-Lambert Law (

), if

is known (approx 16,000 - 17,000

for typical enones), calculate concentration to confirm weighing accuracy.

Aliquot: Store in amber HPLC vials at -20°C. Shelf life: 6 months (re-validate if older).

Biological Context & Mechanism
Understanding the mechanism is vital when using Algestone Acetophenide in in vitro

bioassays (e.g., luciferase reporter assays). It acts as a potent agonist of the Progesterone

Receptor (PR).

Diagram 2: Progestin Signaling Pathway
This diagram details the molecular cascade triggered by the reference standard in a cell.
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Caption: Mechanism of Action: Ligand binding induces PR dimerization and nuclear

translocation.
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Quality Control & Validation Criteria
To ensure "Trustworthiness" in your data, every batch of analysis must meet these criteria:

System Suitability:

Inject the standard 5 times.

RSD of Peak Area:

2.0%.[6]

Tailing Factor:

1.5.

Linearity:

Construct a 5-point curve (e.g., 1, 5, 10, 50, 100 µg/mL).

Value: Must be

.

Carryover:

Inject a blank solvent immediately after the highest standard.

Peak area in blank must be

of the standard area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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